molecular formula C8H9F2N B13608437 2-Fluoro-5-(2-fluoropropan-2-yl)pyridine

2-Fluoro-5-(2-fluoropropan-2-yl)pyridine

Cat. No.: B13608437
M. Wt: 157.16 g/mol
InChI Key: QZUDULKOAPJCAI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research .

Preparation Methods

The synthesis of 2-Fluoro-5-(2-fluoropropan-2-yl)pyridine can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid. This method yields substituted 2-fluoro-5-fluoroalkoxypyridines in good to high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2-Fluoro-5-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(2-fluoropropan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Fluoro-5-(2-fluoropropan-2-yl)pyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated pyridines.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2-fluoro-5-(2-fluoropropan-2-yl)pyridine

InChI

InChI=1S/C8H9F2N/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3

InChI Key

QZUDULKOAPJCAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(C=C1)F)F

Origin of Product

United States

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